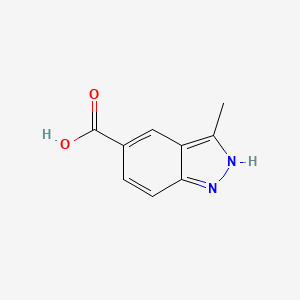

3-Methyl-1H-indazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNZTRUIXUSPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732674 | |

| Record name | 3-Methyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885223-58-5 | |

| Record name | 3-Methyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-Methyl-1H-indazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indazole-5-carboxylic acid

Introduction

3-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] Its utility as a versatile building block for the synthesis of more complex drug candidates makes a reliable and well-characterized synthetic route essential for researchers in the field.

This guide provides a comprehensive overview of a robust and accessible synthetic pathway to 3-Methyl-1H-indazole-5-carboxylic acid, starting from a commercially available precursor. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline the analytical techniques required to verify the structure and purity of the final product.

Synthetic Strategy: The Diazotization-Cyclization Cascade

The most direct and common approach to synthesizing the 3-methyl-1H-indazole core from an aniline precursor is through an intramolecular diazotization and cyclization reaction. This strategy is predicated on the careful in-situ formation of a diazonium salt from an appropriately substituted aniline, which then undergoes a spontaneous ring-closing reaction to form the stable, aromatic indazole system.

Our selected starting material is 4-Amino-3-methylbenzoic acid . This precursor contains all the necessary atoms in the correct arrangement for the desired transformation:

-

An amino group that can be converted into a diazonium salt.

-

A methyl group positioned ortho to the amino group, which will become the C3-methyl group of the indazole.

-

A carboxylic acid group at the desired C5 position of the final product.

The overall transformation proceeds in one pot, where the amine is first diazotized under cold, acidic conditions using sodium nitrite. The resulting diazonium salt is inherently unstable and, due to the proximity of the electron-rich aromatic ring, readily cyclizes to yield the target indazole.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the starting material to the final, characterized product.

Caption: High-level experimental workflow for the synthesis and characterization of the target compound.

Reaction Mechanism

Understanding the mechanism is key to appreciating the critical parameters of the reaction, such as temperature and pH. The process can be broken down into two primary phases: formation of the diazonium salt and the subsequent intramolecular cyclization.

-

Diazotization: In the presence of a strong acid like HCl, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (N≡O⁺).[3] The primary amino group of 4-amino-3-methylbenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of deprotonation and proton transfer steps ultimately leads to the elimination of a water molecule, forming the aryl diazonium salt.[4][5]

-

Intramolecular Cyclization: The C-N bond of the diazonium group can rotate, bringing the positively charged terminal nitrogen in proximity to the C6 position of the benzene ring (ortho to the methyl group). An intramolecular electrophilic aromatic substitution-type reaction occurs where the π-electrons of the aromatic ring attack the diazonium nitrogen, forming a new C-N bond and closing the five-membered ring. The final step is the loss of a proton (H⁺) from the newly formed ring, which re-establishes aromaticity and yields the stable 3-methyl-1H-indazole product.

Caption: Simplified reaction mechanism showing the key transformations.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Amino-3-methylbenzoic acid | 151.16 | 10.0 g | 66.1 mmol | Starting Material |

| Hydrochloric Acid (conc., 37%) | 36.46 | ~25 mL | - | Acid catalyst and solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.8 g | 69.6 mmol | Diazotizing agent |

| Deionized Water | 18.02 | ~300 mL | - | Solvent |

| Ethanol | 46.07 | As needed | - | Recrystallization solvent |

| Ice | - | As needed | - | For cooling |

Procedure

-

Preparation of Amine Solution: In a 500 mL beaker, suspend 10.0 g (66.1 mmol) of 4-amino-3-methylbenzoic acid in 100 mL of deionized water. While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm up slightly; continue stirring until a clear solution of the amine hydrochloride salt is obtained.

-

Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. In a separate flask, dissolve 4.8 g (69.6 mmol) of sodium nitrite in 25 mL of cold deionized water.

-

Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A precipitate will begin to form as the reaction proceeds.

-

Cyclization: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

-

Isolation: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another hour. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of a hot ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Characterization of the Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Methyl-1H-indazole-5-carboxylic acid.

| Property | Expected Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol [6] |

| Appearance | Off-white to light yellow solid |

| Melting Point | ~285-290 °C (decomposes)[7] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.[8]

-

¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show:

-

A singlet for the methyl protons (CH₃) around δ 2.5 ppm.

-

A series of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet for the N-H proton of the indazole ring, typically downfield (> δ 13.0 ppm).

-

A broad singlet for the carboxylic acid proton (COOH), also downfield (> δ 12.0 ppm).

-

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would display 9 distinct signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon, the carboxylic acid carbonyl, and the aromatic/heterocyclic carbons.

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A sharp absorption around 3200-3400 cm⁻¹ for the N-H stretch.

-

A strong carbonyl (C=O) absorption around 1680-1710 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z = 176 or 177, respectively, confirming the molecular weight.

-

Safety and Handling

-

Acids: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. The key to safety in this procedure is to generate and use the diazonium salt in situ at low temperatures without attempting to isolate it.

Conclusion

The synthesis of 3-Methyl-1H-indazole-5-carboxylic acid via the diazotization and intramolecular cyclization of 4-Amino-3-methylbenzoic acid is an efficient and reliable method. The procedure employs readily available reagents and relies on a well-established reaction mechanism. Careful control of the reaction temperature is paramount to ensure the safe and effective formation of the intermediate diazonium salt. The identity and purity of the final product can be unequivocally confirmed through standard analytical techniques, providing researchers with high-quality material for further investigation in drug discovery and development programs.

References

-

Shaikh, S., Khan, F., Sangshetti, J., & Shinde, D. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 6(113), 112553-112575. Available at: [Link]

-

Organic Reactions. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Organic Process Research & Development, 27(4), 585-586. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic letters, 14(5), 1242–1245. Available at: [Link]

-

Gheath, A. H., et al. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Pharmaceutical Science, 2(10), 01-05. Available at: [Link]

-

Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642. Available at: [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 7(10), 757-766. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Phlogiston. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]

-

ChemBK. (n.d.). 3-Formyl-1H-indazole-5-carboxylic acid. Available at: [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Kang, W.-B., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. questjournals.org [questjournals.org]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 7. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]

- 8. bloomtechz.com [bloomtechz.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of heterocyclic compounds is a foundational requirement in medicinal chemistry and drug development. 3-Methyl-1H-indazole-5-carboxylic acid (C₉H₈N₂O₂) is a key structural motif, and its unambiguous characterization is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related, structurally analogous compounds and foundational spectroscopic principles, this document serves as a predictive and interpretive resource for scientists working with this and similar indazole derivatives.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities.[1] The tautomeric nature of the indazole ring system, primarily existing as the more stable 1H-indazole tautomer, necessitates robust analytical methods for structural confirmation.[1][2] Spectroscopic techniques provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide outlines the expected spectroscopic signature of 3-Methyl-1H-indazole-5-carboxylic acid, providing a reliable reference for its identification.

To facilitate spectral interpretation, the standard IUPAC numbering for the indazole ring is used throughout this document.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 3-Methyl-1H-indazole-5-carboxylic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For indazole derivatives, it is indispensable for confirming the substitution pattern and tautomeric form.[1]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of solid 3-Methyl-1H-indazole-5-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice as it readily solubilizes the polar carboxylic acid and, crucially, allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals for the exchangeable protons and the aromatic/aliphatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| COOH | ~13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[3] |

| N1-H | ~12.0 - 13.5 | Broad Singlet | 1H | The indazole N-H proton is also deshielded and appears as a broad singlet, characteristic of 1H-indazoles.[3] |

| H4 | ~8.1 - 8.3 | Singlet (or narrow d) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group at C5, causing it to be the most deshielded of the aromatic protons. It may show a small doublet splitting from coupling to H6. |

| H6 | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | Coupled to both H7 (ortho-coupling, J ≈ 8.5 Hz) and H4 (meta-coupling, J ≈ 1.5 Hz). |

| H7 | ~7.5 - 7.7 | Doublet (d) | 1H | Coupled to H6 (ortho-coupling, J ≈ 8.5 Hz). Its chemical shift is influenced by the adjacent pyrazole ring.[4] |

| 3-CH₃ | ~2.5 - 2.6 | Singlet | 3H | The methyl group at C3 is attached to an sp²-hybridized carbon of the heterocyclic ring and appears as a sharp singlet. This value is consistent with other 3-methyl-1H-indazole derivatives.[4] |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C=O | ~167 - 170 | The carboxylic acid carbonyl carbon is found in the typical downfield region for this functional group.[5] |

| C3 | ~141 - 144 | The methyl-substituted C3 carbon of the pyrazole ring.[4] |

| C7a | ~140 - 142 | Bridgehead carbon adjacent to N1. |

| C3a | ~122 - 124 | Bridgehead carbon adjacent to C3.[2] |

| C5 | ~125 - 128 | The carbon bearing the carboxylic acid group. Its shift is influenced by the substituent effect. |

| C4 | ~123 - 126 | Aromatic CH carbon, influenced by the adjacent C5-substituent. |

| C6 | ~120 - 122 | Aromatic CH carbon. |

| C7 | ~110 - 112 | Aromatic CH carbon, typically the most upfield of the benzonoid carbons in 1H-indazoles.[4] |

| 3-CH₃ | ~11 - 13 | The aliphatic methyl carbon, appearing in the far upfield region of the spectrum.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of 3-Methyl-1H-indazole-5-carboxylic acid will be dominated by absorptions from the carboxylic acid and the N-H group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Very Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3200 | Broad, Medium | N-H Stretch | 1H-Indazole |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2950 | Weak-Medium | C-H Stretch | Methyl (CH₃) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| 1620 - 1450 | Medium-Strong | C=C & C=N Stretches | Aromatic & Heterocyclic Rings |

| ~1300 | Medium | In-plane O-H Bend | Carboxylic Acid |

| ~1250 | Medium-Strong | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer.

-

Analysis: The ions are analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula C₉H₈N₂O₂ gives a molecular weight of 176.17 g/mol .

-

Molecular Ion: In ESI positive mode, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 177.1 . In negative mode, the deprotonated molecule [M-H]⁻ at m/z 175.1 would be observed.

-

Key Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A primary and highly characteristic fragmentation pathway for indazole-containing compounds is the formation of an acylium-indazole ion.[6]

Primary Fragmentation Pathway (ESI+)

Caption: A plausible primary fragmentation pathway for the [M+H]⁺ ion of 3-Methyl-1H-indazole-5-carboxylic acid.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-Methyl-1H-indazole-5-carboxylic acid. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid and N-H moieties. Mass spectrometry confirms the molecular weight and provides additional structural information through predictable fragmentation. This guide serves as a robust predictive framework, enabling researchers to confidently identify and characterize this important heterocyclic compound.

References

- Supporting Information for "Copper-Catalyzed Cascade Reaction of Oxime Acetates with Amines: Synthesis of 1H-Indazoles". Organic Letters.

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information. Available at: [Link]

- Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

- Elguero, J., et al. (1990). 1H and 13C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry, 28(9), 797-802.

-

ResearchGate. (n.d.). Download Table: 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. Understanding the physicochemical properties of this compound is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Methyl-1H-indazole-5-carboxylic acid, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, such as its solubility, lipophilicity, and ionization state (pKa), govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A thorough understanding and early assessment of these properties are therefore not merely academic exercises but crucial steps in mitigating risks and making informed decisions in drug development.[3]

For a molecule like 3-Methyl-1H-indazole-5-carboxylic acid, the interplay between the acidic carboxylic acid group and the basic indazole core dictates its behavior in different physiological environments. This guide is designed to provide a detailed examination of these properties, offering both a summary of available data and the practical methodologies for their experimental verification.

Molecular and Physicochemical Profile

This section summarizes the key identifiers and physicochemical parameters of 3-Methyl-1H-indazole-5-carboxylic acid. It is important to note that while some data is available from chemical suppliers, specific experimental values for several key parameters are not readily found in the literature. Therefore, this guide also includes predicted values from computational models to provide a more complete, albeit partially theoretical, profile.

Table 1: Molecular Identifiers and Basic Properties of 3-Methyl-1H-indazole-5-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| CAS Number | 885223-58-5 | [4][6] |

| Appearance | Solid | [4][5] |

| Purity | 96% (typical) | [4][5] |

| InChI | InChI=1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | [4][5] |

| InChIKey | BGNZTRUIXUSPDY-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=NNc2ccc(cc12)C(=O)O | [7] |

Table 2: Experimental and Predicted Physicochemical Properties of 3-Methyl-1H-indazole-5-carboxylic acid and a Related Isomer

| Property | 3-Methyl-1H-indazole-5-carboxylic acid (Predicted) | 5-Methyl-1H-indazole-3-carboxylic acid (Experimental/Predicted) | Source |

| Melting Point (°C) | Not Available | 285-290 | |

| Boiling Point (°C) | Not Available | 443.3 ± 25.0 (Predicted) | [8] |

| pKa (acidic) | Not Available | 3.11 ± 0.30 (Predicted) | [8] |

| logP (XlogP) | 1.5 | Not Available | [7] |

| Water Solubility | Not Available | Not Available | |

| Density (g/cm³) | Not Available | 1.421 ± 0.06 (Predicted) | [8] |

Disclaimer: The predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and receptor-binding of a drug candidate. Potentiometric titration is a reliable method for its determination.

Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of 3-Methyl-1H-indazole-5-carboxylic acid in a suitable co-solvent if necessary, and then dilute with water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).

-

Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by HPLC

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. A high-performance liquid chromatography (HPLC) based method offers a rapid and reliable alternative to the traditional shake-flask method.[9]

Protocol:

-

Preparation of Mobile Phase and Standards:

-

Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Prepare a series of standard compounds with known logP values.

-

-

HPLC System Setup:

-

Equilibrate a reverse-phase HPLC column (e.g., C18) with the mobile phase.

-

Set the detector to a wavelength where the compound has maximum absorbance.

-

-

Calibration Curve Generation:

-

Inject the standard compounds and record their retention times.

-

Calculate the capacity factor (k') for each standard.

-

Plot log k' versus the known logP values to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve 3-Methyl-1H-indazole-5-carboxylic acid in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the capacity factor (k') for the sample.

-

-

logP Determination:

-

Determine the logP of the sample by interpolating its log k' value on the calibration curve.

-

Caption: Workflow for logP determination by reverse-phase HPLC.

Determination of Aqueous Solubility by Kinetic Assay

Aqueous solubility is a critical factor for oral drug absorption. A kinetic solubility assay provides a high-throughput method for its estimation.[2]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methyl-1H-indazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).[10]

-

Assay Plate Preparation:

-

Add the DMSO stock solution to the wells of a microtiter plate.

-

Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.[2]

-

-

Incubation and Measurement:

-

Incubate the plate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[7]

-

Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader.

-

-

Data Analysis:

-

The concentration at which precipitation is first observed is taken as the kinetic solubility.

-

Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS against a standard curve.[10]

-

Caption: Workflow for kinetic solubility determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the methyl carbon.

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]

-

Filter the solution to remove any particulate matter.[12]

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[14]

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[13]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Medium to strong bands in the 1600-1450 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[16]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (176.17 m/z).

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of moieties such as -COOH, -CH₃, etc.

Protocol for Mass Spectrometry Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[16]

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electrospray ionization - ESI).

Conclusion

The physicochemical properties of 3-Methyl-1H-indazole-5-carboxylic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for their experimental determination. By applying these methodologies, researchers can obtain the necessary data to build a robust understanding of this molecule's behavior, thereby facilitating its rational development in drug discovery programs. The clear distinction between experimental and predicted data herein underscores the importance of empirical validation for advancing our knowledge of this and other promising compounds.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from [Link]

-

PubChemLite. 3-methyl-1h-indazole-5-carboxylic acid (C9H8N2O2). Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Sussex. How to Prepare Samples for NMR. Retrieved from [Link]

-

RTI Laboratories. FTIR Analysis. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

PharmaFeatures. How is Mass Spectrometry Used in Drug Development?. Retrieved from [Link]

- Google Patents. Determination of logP coefficients via a RP-HPLC column.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 5. 1-Boc-5-fluoro-3-indazole-carboxylic Acid price,buy 1-Boc-5-fluoro-3-indazole-carboxylic Acid - chemicalbook [m.chemicalbook.com]

- 6. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | 885223-58-5 [chemicalbook.com]

- 7. PubChemLite - 3-methyl-1h-indazole-5-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 1201-24-7 CAS MSDS (5-Methyl-1H-indazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1H-インダゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 16. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-1H-indazole-5-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-1H-indazole-5-carboxylic Acid

Executive Summary: This technical guide provides a comprehensive overview of the methodologies and analytical insights involved in determining the crystal structure of indazole-based carboxylic acids, a class of compounds of significant interest to the pharmaceutical industry. Due to the absence of publicly available crystallographic data for 3-Methyl-1H-indazole-5-carboxylic acid, this document establishes a complete procedural framework for its synthesis, crystallization, and analysis. To illustrate the core principles and data interpretation in practice, we utilize the publicly available, detailed crystal structure of its close structural isomer, 1-Methyl-1H-indazole-3-carboxylic acid , as an authoritative case study. This approach provides researchers and drug development professionals with a robust, field-proven guide to understanding the solid-state properties of this important heterocyclic scaffold.

Introduction: The Significance of Indazole Scaffolds

The indazole ring system, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] 3-Methyl-1H-indazole-5-carboxylic acid (CAS 885223-58-5) is a key derivative, combining the indazole core with methyl and carboxylic acid functional groups that can critically influence molecular recognition, solubility, and pharmacokinetic properties.

The Imperative of Crystal Structure Analysis

In drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It dictates crucial physicochemical properties such as stability, solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional atomic arrangement.[4] By providing precise data on bond lengths, bond angles, and intermolecular interactions, SC-XRD allows scientists to understand how molecules pack together, which is essential for polymorphism screening, salt selection, and formulation development.

Synthesis and Crystallization Protocol

While the specific crystal structure of the title compound is not in the public domain, a robust synthesis and crystallization plan can be designed based on established organic chemistry principles.

Proposed Synthetic Pathway

A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones.[5] The following protocol outlines a plausible method for synthesizing the title compound.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Methodology

-

Diazotization: Dissolve 4-amino-3-methylacetophenone in a solution of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Stir the mixture for several hours until the reaction is complete, forming the corresponding hydrazine.

-

Purification: Isolate the crude hydrazine intermediate by filtration and wash thoroughly with a cold, dilute sodium bicarbonate solution, followed by water.

-

Cyclization: Reflux the hydrazine intermediate in a high-boiling point solvent such as acetic acid. This promotes intramolecular cyclization to form the indazole ring system.

-

Crystallization: Purify the crude product by recrystallization. The choice of solvent is critical. A polar protic solvent like ethanol or a mixture of dimethylformamide (DMF) and water, allowed to evaporate slowly over several days at room temperature, is an excellent starting point for growing high-quality, single crystals suitable for SC-XRD.

Single-Crystal X-ray Diffraction: Workflow and Analysis

The following sections detail the standard workflow for SC-XRD and present a detailed analysis using data from the structural isomer 1-Methyl-1H-indazole-3-carboxylic acid as a practical example.[3]

Experimental Workflow for SC-XRD

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Protocol for Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[6] The crystal is cooled (e.g., to 293 K) and rotated in the X-ray beam to collect a series of diffraction patterns from all possible orientations.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.[7]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[3]

Crystal Structure Analysis: A Case Study of 1-Methyl-1H-indazole-3-carboxylic acid

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides critical insights into the molecular geometry and intermolecular interactions that are likely to be relevant for other isomers, including the title compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid.[3] This data serves as a benchmark for what would be expected from an analysis of the title compound.

| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z (Molecules/Unit Cell) | 8 |

| Temperature (K) | 293 (2) |

| R-factor (R1) | 0.058 |

| wR2 (all data) | 0.143 |

| Data Source |

Molecular Geometry and Supramolecular Assembly

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, the asymmetric unit contains two independent molecules.[3] The indazole ring system is essentially planar, as expected for an aromatic system. The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers.

The carboxylic acid groups of two adjacent molecules interact via strong O—H···O hydrogen bonds, creating a classic centrosymmetric R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers are the fundamental building blocks of the supramolecular structure.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(hydroxymethyl)-1h-indazole-5-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 1201-24-7 CAS MSDS (5-Methyl-1H-indazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

solubility of 3-Methyl-1H-indazole-5-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility Profiling of 3-Methyl-1H-indazole-5-carboxylic acid for Pharmaceutical Development

Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to successful drug development. Among these, solubility is a critical parameter that directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. 3-Methyl-1H-indazole-5-carboxylic acid, a member of the pharmacologically significant indazole class of heterocyclic compounds, presents a unique solubility profile dictated by its aromatic, amphoteric, and hydrogen-bonding functionalities.[1][2]

This guide, prepared for researchers, medicinal chemists, and formulation scientists, provides a comprehensive framework for the systematic evaluation of the solubility of 3-Methyl-1H-indazole-5-carboxylic acid. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for generating reliable thermodynamic solubility data. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical and educational resource for advancing the development of indazole-based therapeutics.

Chapter 1: Introduction to 3-Methyl-1H-indazole-5-carboxylic acid

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-tumor properties.[2][3] 3-Methyl-1H-indazole-5-carboxylic acid (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a representative of this class.[4] A structural analysis reveals three key features that govern its solubility behavior:

-

The Indazole Ring: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions, favoring solubility in aromatic or moderately polar solvents.

-

The Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar, protic solvents (e.g., alcohols, water).[5] As an acidic group, its ionization state is pH-dependent, which is a critical factor in aqueous solubility.

-

The Methyl Group (-CH₃): A small, non-polar group that adds a minor hydrophobic character to the molecule.

Understanding the interplay of these features is essential for predicting and interpreting the compound's solubility across a spectrum of solvents.

Chapter 2: Theoretical Foundations of Solubility

A rigorous approach to solubility determination requires an appreciation of the underlying thermodynamic principles.

Kinetic vs. Thermodynamic Solubility

In early drug discovery, solubility is often assessed via high-throughput kinetic methods. These methods, which typically involve precipitating a compound from a stock solution (e.g., DMSO), risk forming supersaturated solutions or metastable solid forms, leading to an overestimation of the true solubility.[6]

This guide focuses exclusively on Thermodynamic Solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is defined by the equilibrium between the dissolved solute and the most stable, solid crystalline form of the compound.[6] This value is the gold standard for formulation and biopharmaceutical classification, as it reflects the maximum amount of API that can be dissolved under stable conditions.[6][7]

Factors Influencing Solubility

The solubility of 3-Methyl-1H-indazole-5-carboxylic acid is not an intrinsic property but is influenced by a combination of factors:

-

Solute Properties:

-

pKa: The carboxylic acid moiety is ionizable. The extent of ionization, governed by the compound's pKa and the solution's pH, dramatically affects aqueous solubility.

-

Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome by solute-solvent interactions. Stronger crystal lattices lead to lower solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.[8]

-

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better for polar solutes.[5]

-

Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating the carboxylic acid and indazole nitrogen atoms.

-

Dielectric Constant: A measure of a solvent's ability to separate ions, which is important for dissolving the ionized form of the compound.

-

-

System Properties:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

pH (Aqueous Systems): For an ionizable compound like a carboxylic acid, pH is one of the most critical determinants of solubility.[7]

-

Chapter 3: Strategic Solvent Selection

The choice of solvents for solubility screening should be deliberate and aligned with the goals of drug development, considering not only solubilizing power but also toxicity, boiling point for processing, and compatibility with potential dosage forms.[5][9]

A logical approach involves screening a panel of solvents that covers a range of polarities and functional classes. The following diagram outlines a decision-making process for selecting an appropriate solvent panel.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Chapter 5: Data Analysis and Presentation

Clear and concise data presentation is crucial for interpretation and comparison. All quantitative solubility data should be summarized in a structured table.

Table 1: Example Solubility Profile of 3-Methyl-1H-indazole-5-carboxylic acid at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mM) |

| Heptane | Non-Polar | 1.9 | < 0.01 | < 0.06 |

| Toluene | Aromatic | 2.4 | 0.5 | 2.8 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 2.1 | 11.9 |

| Acetone | Polar Aprotic | 21 | 15.8 | 89.7 |

| Ethanol | Polar Protic | 25 | 25.3 | 143.6 |

| Methanol | Polar Protic | 33 | 31.0 | 176.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 | > 567.6 |

| Water (pH 7.0 Buffer) | Aqueous | 80 | 0.8 | 4.5 |

| Water (pH 1.2 Buffer) | Aqueous | 80 | 0.2 | 1.1 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation: The hypothetical data illustrate expected trends. Solubility is lowest in non-polar solvents and increases with solvent polarity. Polar protic solvents like methanol and ethanol are particularly effective due to their ability to hydrogen bond with the carboxylic acid. The very high solubility in DMSO is common for many drug candidates. The lower solubility in neutral water compared to organic solvents, and the further decrease at low pH (where the carboxylic acid is fully protonated and less polar), highlights the importance of pH-solubility profiling.

Chapter 6: pH-Solubility Profiling

For an ionizable compound, a pH-solubility profile is mandatory for predicting its behavior in the gastrointestinal tract. The protocol described in Chapter 4 should be repeated using a series of aqueous buffers covering the physiological pH range of 1.2 to 7.4. [7] The resulting data will show the lowest solubility at low pH (below the compound's pKa), where the un-ionized carboxylic acid form predominates. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and highly soluble carboxylate salt, causing a sharp increase in solubility. This profile is essential for BCS classification and for designing oral dosage forms. [6]

Conclusion

A thorough understanding of the solubility of 3-Methyl-1H-indazole-5-carboxylic acid is not an academic exercise but a prerequisite for its successful development as a therapeutic agent. By employing a systematic approach grounded in thermodynamic principles, researchers can generate reliable and reproducible data. The equilibrium shake-flask method, coupled with time-course studies and solid-state analysis, provides a self-validating protocol that ensures data integrity. The resulting solubility profile across various organic solvents and aqueous pH conditions will guide crucial decisions in medicinal chemistry, process development, and formulation, ultimately accelerating the path from discovery to clinical application.

References

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

-

G. P. Das, S. G. Kumar, A. K. Singh, A. Singh. (2012). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

-

M. A. Fakhree, S. Afrasiabi, S. Akbari, A. Jouyban. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

A. Diedrichs, J. Gmehling. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

M. S. Al-Ghobashy, J. D. Hart, A. L. T. T. Tran, A. S. Myerson, R. J. D. Miller. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph I of Ritonavir. Crystal Growth & Design. Available at: [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series. Available at: [Link]

- Unknown Author. (n.d.). Crystallization Solvents.pdf. Source not formally available, general chemical reference.

- B. A. O'Brien, W. D. Prat, S. A. G. F. D. Santos. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents.

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Available at: [Link]

-

Y. Wang, et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Indazole. Available at: [Link]

-

H. Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ChemAnalyst. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Available at: [Link]

-

PubChem. (n.d.). 1-methylindazole-3-carboxylic acid. Available at: [Link]

-

S. Gaikwad, et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

H. Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A Technical Guide to the Biological Screening of 3-Methyl-1H-indazole-5-carboxylic Acid and its Analogs

This guide provides an in-depth exploration of the biological screening of 3-Methyl-1H-indazole-5-carboxylic acid and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific expertise and practical insights.

The Indazole Nucleus: A Foundation for Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and exists in three tautomeric forms: 1H, 2H, and 3H, with the 1H-tautomer being the most thermodynamically stable.[1] This structural versatility, coupled with the ability to form various non-covalent interactions, makes the indazole scaffold a frequent component in a wide array of pharmacologically active molecules.[2][3] Marketed drugs and clinical candidates containing the indazole moiety span a remarkable range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders.[3][4] The diverse biological activities stem from the ability of indazole derivatives to interact with a multitude of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in crucial cellular pathways.[5][6]

The subject of this guide, 3-Methyl-1H-indazole-5-carboxylic acid, serves as a key building block for the synthesis of novel bioactive molecules.[7][8] The methyl group at the 3-position and the carboxylic acid at the 5-position provide handles for synthetic modification, allowing for the generation of extensive analog libraries to explore structure-activity relationships (SAR).

Anticancer Activity: A Primary Focus of Indazole Scaffolds

A significant body of research has focused on the anticancer potential of indazole derivatives.[1][5][9] Analogs of 3-Methyl-1H-indazole-5-carboxylic acid are prime candidates for screening against various cancer cell lines due to the established antiproliferative effects of the parent scaffold.

Rationale for Anticancer Screening

Indazole derivatives have been shown to inhibit key targets in cancer progression, including:

-

Protein Kinases: Many indazole-containing compounds are potent kinase inhibitors.[5][6] For instance, pazopanib, an FDA-approved drug, is a multi-kinase inhibitor with an indazole core.[5] Derivatives have shown inhibitory activity against VEGFR-2, PAK1, and Pim kinases, all of which are implicated in tumor growth, angiogenesis, and metastasis.[1][6][10]

-

Cell Cycle and Apoptosis Regulation: Certain indazole analogs can induce cell cycle arrest and apoptosis in cancer cells.[4][11][12] This is often achieved by modulating the expression of key regulatory proteins such as Bcl-2 family members (Bax, Bcl-2) and interfering with pathways like the p53/MDM2 axis.[4][11][12]

-

Tubulin Polymerization: Some indazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel.[1]

Experimental Workflow for In Vitro Anticancer Screening

The following workflow outlines a standard cascade for evaluating the anticancer properties of 3-Methyl-1H-indazole-5-carboxylic acid analogs.

Caption: Workflow for anticancer screening of indazole analogs.

Detailed Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][11]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer, HCT116 colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.[11]

Data Presentation: Summarizing Antiproliferative Activity

The results of the initial screening are best presented in a tabular format for easy comparison of the activity of different analogs across various cell lines.

| Compound ID | R1 Group | R2 Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) |

| 3-Methyl-1H-indazole-5-carboxylic acid | H | COOH | >100 | >100 | >100 | >100 |

| Analog 1 | H | CONH-Ph | 15.2 | 20.5 | 18.3 | 25.1 |

| Analog 2 | H | CONH-(4-Cl-Ph) | 2.5 | 5.1 | 3.8 | 6.2 |

| Analog 3 | CH2-Ph | COOH | 50.1 | 65.2 | 48.9 | 70.3 |

| Positive Control (e.g., Doxorubicin) | - | - | 0.5 | 0.2 | 0.8 | 0.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity: A Growing Area of Investigation

The indazole scaffold has also demonstrated promising activity against various microbial pathogens, including bacteria and protozoa.[1][14] This makes 3-Methyl-1H-indazole-5-carboxylic acid and its analogs interesting candidates for antimicrobial screening.

Rationale for Antimicrobial Screening

The emergence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. Indazole derivatives have been reported to exhibit:

-

Antibacterial Activity: Activity has been shown against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

-

Antiprotozoal Activity: Analogs have demonstrated efficacy against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[1][14]

-

Antitubercular Activity: Potent activity against Mycobacterium tuberculosis has been reported for some indazole derivatives.[1]

Experimental Protocols for Antimicrobial Screening

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The specific protocol will vary depending on the protozoan being tested. The following is a general outline for Trichomonas vaginalis.[14]

Protocol:

-

Cultivation of Protozoa: Culture T. vaginalis in a suitable medium (e.g., TYI-S-33 medium) at 37°C.

-

Compound Treatment: Add various concentrations of the test compounds to tubes containing a known number of trophozoites.

-

Incubation: Incubate the tubes for 48 hours at 37°C.

-

Viability Assessment: Determine the number of viable trophozoites using a hemocytometer or a viability stain.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces the number of viable protozoa by 50% compared to the control.[1]

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Indazole derivatives have also been investigated for their anti-inflammatory properties.[15] This activity is often linked to the inhibition of key enzymes and mediators in the inflammatory response.

Rationale for Anti-inflammatory Screening

The anti-inflammatory effects of indazole analogs may be attributed to:

-

COX-2 Inhibition: Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are pro-inflammatory mediators.[14][15]

-

Cytokine Inhibition: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) can be suppressed by certain indazole compounds.[15]

-

Free Radical Scavenging: Some compounds may exert anti-inflammatory effects through their ability to scavenge free radicals.[15]

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

-

Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Quantify Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate Inhibition: Determine the percentage of COX-2 inhibition and the IC50 value.

This assay assesses the ability of a compound to scavenge nitric oxide radicals.[15]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS).

-

Compound Addition: Add various concentrations of the test compounds to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 5 hours).[15]

-

Griess Reagent Addition: Add Griess reagent to the mixture. Nitric oxide reacts with oxygen to form nitrite, which is detected by the Griess reagent, forming a colored azo dye.[15]

-

Absorbance Measurement: Measure the absorbance of the chromophore at 546 nm.[15] A decrease in absorbance indicates NO scavenging activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway relevant to both cancer and inflammation, which can be targeted by indazole derivatives.

Caption: Simplified PI3K/Akt signaling pathway targeted by indazole analogs.

Conclusion and Future Directions

3-Methyl-1H-indazole-5-carboxylic acid and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The screening cascades outlined in this guide provide a robust framework for elucidating their biological activities across oncology, infectious diseases, and inflammation. Future efforts should focus on integrated approaches that combine in vitro screening with in silico modeling to predict potential targets and guide the rational design of more potent and selective analogs. Furthermore, promising lead compounds identified through these screening efforts will require comprehensive in vivo evaluation to establish their pharmacokinetic profiles and therapeutic efficacy.

References

- Ren, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127891.

- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221.

- Rodríguez-Villar, J., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(15), 4488.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Pharmaceuticals, 15(11), 1362.

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4830-4836.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2011). International Journal of Pharmacology, 7(3), 375-381.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.